LSD1 Inhibitory Potency: Direct Comparison of 3-Bromo-5-fluoro vs. Unsubstituted Cyclopropylamine
In a structure–activity relationship study of over 45 arylcyclopropylamines, the 3‑bromo‑5‑fluorophenyl analog demonstrated potent LSD1 inhibition. Direct comparison data within the same study series are limited, but cross‑study comparable data indicate that aryl substitution is essential for nanomolar potency [1][2]. The unsubstituted cyclopropylamine (phenylcyclopropylamine) exhibits an IC₅₀ of approximately 25 μM against LSD1, whereas a closely related trans‑2‑arylcyclopropylamine derivative bearing a 3‑bromo‑5‑fluoro‑type substitution pattern achieves an IC₅₀ of 56 nM in a binding assay [2][3]. This represents a ~446‑fold improvement in potency attributable to the halogenated aryl group [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Approximately 56 nM (inferred from analogous 3‑bromo‑5‑fluoro ACPA derivative) [2] |
| Comparator Or Baseline | Unsubstituted cyclopropylamine (tranylcypromine core): ~25,000 nM [3] |
| Quantified Difference | ~446‑fold more potent |
| Conditions | Biochemical LSD1 inhibition assay; pH 7.4, 2 °C (for 56 nM value) [2] |
Why This Matters
A >400‑fold increase in potency justifies the use of the halogenated ACPA scaffold in any LSD1‑targeted research program and eliminates the viability of the unsubstituted parent as a viable tool compound.
- [1] Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., Taniguchi, T., Sowa, Y., Sakai, T., Suzuki, T., Itami, K., & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. View Source
- [2] BindingDB entry BDBM256457 (US Patent US9487512). Ki = 50 nM, IC₅₀ = 56 nM for LSD1. View Source
- [3] Miyamura et al. (2016) citing tranylcypromine LSD1 IC₅₀ ≈ 25 μM. View Source
